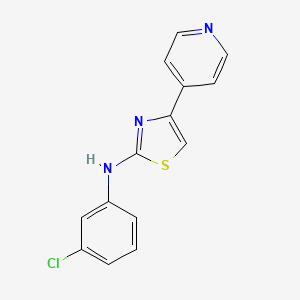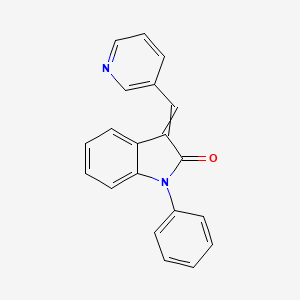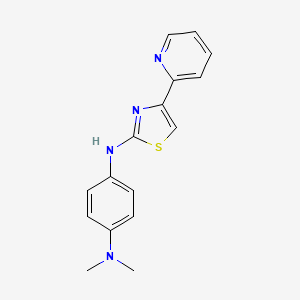![molecular formula C18H18N2 B10804615 (E)-1-propyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B10804615.png)
(E)-1-propyl-2-styryl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-propyl-2-styryl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceutical agents. The compound features a styryl group attached to the benzimidazole core, which can influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the propyl group: Alkylation of the benzimidazole nitrogen with a propyl halide in the presence of a base such as potassium carbonate.
Styryl group addition: The final step involves the Heck reaction, where the benzimidazole derivative is coupled with styrene in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to enhance yield and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or diols.
Reduction: Reduction of the styryl group can yield the corresponding ethyl derivative.
Substitution: The benzimidazole core can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-propyl-2-styryl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It may inhibit enzymes involved in cell proliferation, such as topoisomerases.
Signal Transduction Pathways: The compound can modulate signaling pathways that control cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 1-propyl-2-phenyl-1H-benzo[d]imidazole
- 1-methyl-2-styryl-1H-benzo[d]imidazole
- 2-styryl-1H-benzo[d]imidazole
Comparison:
- 1-propyl-2-phenyl-1H-benzo[d]imidazole: Lacks the styryl group, which may result in different biological activities.
- 1-methyl-2-styryl-1H-benzo[d]imidazole: The presence of a methyl group instead of a propyl group can influence its lipophilicity and metabolic stability.
- 2-styryl-1H-benzo[d]imidazole: Absence of the propyl group may affect its binding affinity to molecular targets.
(E)-1-propyl-2-styryl-1H-benzo[d]imidazole stands out due to its unique combination of the propyl and styryl groups, which can enhance its biological activity and specificity.
Eigenschaften
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCGXNMEJUUPI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B10804538.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B10804542.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopentanecarboxamide](/img/structure/B10804546.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B10804547.png)
![4-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B10804548.png)
![1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B10804560.png)

![N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine](/img/structure/B10804570.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B10804579.png)



